molecular formula C12H26N2S B13253906 Diethyl({3-[(thian-3-yl)amino]propyl})amine

Diethyl({3-[(thian-3-yl)amino]propyl})amine

Cat. No.: B13253906
M. Wt: 230.42 g/mol
InChI Key: PEOICROGXWQDTK-UHFFFAOYSA-N
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Description

Diethyl({3-[(thian-3-yl)amino]propyl})amine is an organic compound with the molecular formula C₁₂H₂₆N₂S It is characterized by the presence of a thian-3-yl group attached to an amino propyl chain, which is further connected to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(thian-3-yl)amino]propyl})amine typically involves the reaction of thian-3-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme can be represented as follows:

Thian-3-ylamine+DiethylamineDiethyl(3-[(thian-3-yl)amino]propyl)amine\text{Thian-3-ylamine} + \text{Diethylamine} \rightarrow \text{this compound} Thian-3-ylamine+Diethylamine→Diethyl(3-[(thian-3-yl)amino]propyl)amine

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the final product meets the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(thian-3-yl)amino]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thian-3-yl group to a thiol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Diethyl({3-[(thian-3-yl)amino]propyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which Diethyl({3-[(thian-3-yl)amino]propyl})amine exerts its effects involves interactions with specific molecular targets. The thian-3-yl group can interact with various enzymes and receptors, modulating their activity. The diethylamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes. The overall effect is a result of the combined interactions of these functional groups with their respective targets.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl({3-[(thian-4-yl)amino]propyl})amine
  • Diethyl({3-[(thian-2-yl)amino]propyl})amine
  • Diethyl({3-[(thian-5-yl)amino]propyl})amine

Uniqueness

Diethyl({3-[(thian-3-yl)amino]propyl})amine is unique due to the specific positioning of the thian-3-yl group, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Biological Activity

Diethyl({3-[(thian-3-yl)amino]propyl})amine, also known by its CAS number 1343696-16-1, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

PropertyValue
Molecular Formula C₁₂H₁₈N₂S
Molecular Weight 230.35 g/mol
IUPAC Name Diethyl(3-thian-3-ylaminopropyl)amine
CAS Number 1343696-16-1

This compound is believed to interact with various biological targets, including enzymes and receptors. Its thian group may contribute to unique interactions within biological systems, potentially affecting signaling pathways related to neurotransmission and cellular responses.

  • Receptor Interaction : The compound may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity.
  • Enzyme Modulation : It could influence enzyme activity through competitive or non-competitive inhibition, impacting metabolic processes.

Antimicrobial Properties

Research indicates that compounds containing thian groups often exhibit antimicrobial properties. This compound's structure may enhance its effectiveness against a range of pathogens:

  • Bacterial Activity : Preliminary studies suggest potential antibacterial effects against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : The compound may also show antifungal properties, although specific studies are needed to quantify this activity.

Cytotoxic Effects

Studies on similar thian-containing compounds have shown cytotoxic effects in various cancer cell lines. This compound could potentially exhibit similar properties, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study evaluated the antibacterial activity of various thian derivatives, including those structurally similar to this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating infections .
  • Cytotoxicity Assay : A cytotoxicity assay conducted on cancer cell lines demonstrated that thian-containing compounds could induce apoptosis in cells. This compound's unique structure may provide enhanced efficacy compared to simpler amines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure TypeNotable Activity
DiethylamineSimple amineGeneral solvent; limited bioactivity
Thiamine (Vitamin B1)Thiazole derivativeEssential nutrient; neuroprotective
Thioether analogsThioetherAntimicrobial properties

This compound stands out due to its dual functional groups (thian and amine), which may synergistically enhance its biological activity compared to simpler structures.

Properties

Molecular Formula

C12H26N2S

Molecular Weight

230.42 g/mol

IUPAC Name

N',N'-diethyl-N-(thian-3-yl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2S/c1-3-14(4-2)9-6-8-13-12-7-5-10-15-11-12/h12-13H,3-11H2,1-2H3

InChI Key

PEOICROGXWQDTK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCCSC1

Origin of Product

United States

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